molecular formula C7H3ClF3NO3 B1593166 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene CAS No. 588-09-0

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene

Cat. No.: B1593166
CAS No.: 588-09-0
M. Wt: 241.55 g/mol
InChI Key: WMEHRJJXMQRTOU-UHFFFAOYSA-N
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Description

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene ( 588-09-0) is a high-purity aromatic compound with the molecular formula C7H3ClF3NO3 and a molecular weight of 241.55 g/mol . This specialized chemical features a benzene ring substituted with chloro, nitro, and trifluoromethoxy functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical research . Its unique structure, characterized by strong electron-withdrawing substituents, enhances its reactivity and makes it particularly suitable for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, facilitating the construction of complex aromatic systems . Researchers widely employ this compound as a key building block in the synthesis of agrochemicals, pharmaceuticals, and specialty materials . The presence of the trifluoromethoxy group is of particular interest in the development of fluorinated bioactive compounds, as it can impart increased metabolic stability and improve lipophilicity . Provided in high purity, typically >98% (HPLC/GC), this compound is ideal for precision exploratory chemistry in drug discovery and material science . The product is packaged under inert gas in amber glass vials to ensure stability and is shipped with cold-chain transportation for quality assurance . Safety Information: This compound has the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Intended Use and Disclaimer: This product is sold exclusively for laboratory research use. It is strictly not for commercial use, diagnostics, or human or animal applications. It is the buyer's responsibility to ensure compliance with all applicable local and international regulations .

Properties

IUPAC Name

1-chloro-2-nitro-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO3/c8-5-2-1-4(15-7(9,10)11)3-6(5)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEHRJJXMQRTOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40632667
Record name 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588-09-0
Record name 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical Properties & Characterization Guide: 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene (CAS 588-09-0), a critical intermediate in the synthesis of fluorinated agrochemicals and pharmaceuticals. It synthesizes physical property data, synthetic pathways, and characterization protocols to support researchers in handling and utilizing this compound effectively.

Chemical Identity & Structural Analysis

The compound is a tri-substituted benzene derivative characterized by the interplay of a chloro group, a nitro group, and a trifluoromethoxy ether moiety. The specific arrangement (1-Cl, 2-NO₂, 4-OCF₃) creates a unique electronic environment where the electron-withdrawing effects of all three substituents contribute to the ring's deactivation.

Attribute Detail
IUPAC Name 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene
Common Synonyms 2-Chloro-5-(trifluoromethoxy)nitrobenzene; 4-Chloro-3-nitro-trifluoromethoxybenzene
CAS Registry Number 588-09-0
Molecular Formula C₇H₃ClF₃NO₃
Molecular Weight 241.55 g/mol
SMILES FC(F)(F)Oc1cc(c(Cl)cc1)=O
InChI Key WMEHRJJXMQRTOU-UHFFFAOYSA-N
Electronic Profile
  • Trifluoromethoxy Group (-OCF₃): Exhibits a strong inductive electron-withdrawing effect (-I) and a weak resonance donating effect (+R). Unlike the -CF₃ group, the oxygen atom allows for some conjugation, but the fluorines strongly pull electron density.

  • Nitro Group (-NO₂): A strong deactivator (meta-director) located ortho to the chlorine.

  • Chlorine Atom (-Cl): Weakly deactivating but ortho/para directing.

Physical Properties Profile

The following data consolidates experimental values and high-confidence computed estimates. Researchers should note that the melting point is near ambient temperature, meaning the compound may appear as a liquid or a solid depending on lab conditions.

Property Value Condition / Note
Physical State Yellow crystalline solid or oilLow melting point (semi-solid at RT)
Boiling Point 247 °C @ 760 mmHg [1]
Density 1.572 g/cm³ @ 25 °C [1]
Flash Point 103 °C Closed Cup [1]
Refractive Index ~1.50 - 1.52Estimated based on analogs
Solubility Insoluble in waterSoluble in DCM, EtOAc, MeOH
LogP (Octanol/Water) 3.5Computed (XLogP3) [2]
Vapor Pressure Low< 0.1 mmHg @ 25 °C (Est.)

Synthesis & Regioselectivity (Technical Insight)

A critical challenge in working with this compound is its synthesis via the nitration of 1-chloro-4-(trifluoromethoxy)benzene. The presence of two ortho/para directing groups (Cl and OCF₃) leads to the formation of regioisomers that are difficult to separate.

Synthetic Pathway & Isomer Formation

The nitration typically utilizes a mixed acid system (HNO₃/H₂SO₄). Both the Chlorine and Trifluoromethoxy groups direct the incoming nitro group to their respective ortho positions.

  • Path A (Target): Nitration ortho to Chlorine

    
    1-Chloro-2-nitro-4-(trifluoromethoxy)benzene .
    
  • Path B (Impurity): Nitration ortho to OCF₃

    
    1-Chloro-3-nitro-4-(trifluoromethoxy)benzene  (also named 4-Chloro-2-nitro-1-(trifluoromethoxy)benzene).
    

Research indicates that this reaction often yields a ~50:50 mixture of the two isomers due to the comparable directing power of Cl and OCF₃ [1].

Synthesis Start 1-Chloro-4-(trifluoromethoxy)benzene (Starting Material) Reagents HNO3 / H2SO4 (Nitration) Start->Reagents Target Target Isomer (Ortho to Cl) 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene Reagents->Target ~50% Yield Impurity Regioisomer (Ortho to OCF3) 1-Chloro-3-nitro-4-(trifluoromethoxy)benzene Reagents->Impurity ~50% Yield Separation Separation Required: Fractional Distillation or Column Chromatography Target->Separation Impurity->Separation

Figure 1: Regioselective outcome of the nitration of 1-chloro-4-(trifluoromethoxy)benzene.

Purification Protocol

Due to the similar boiling points of the isomers, standard distillation is often insufficient for high purity.

  • High-Efficiency Fractionation: Required if boiling point difference >5°C (rare for such isomers).

  • Chromatography: Silica gel column chromatography using a gradient of Petroleum Ether/Ethyl Acetate (e.g., 50:1) is the preferred method for laboratory-scale separation [1].

Spectral Characterization

Identification of the correct isomer relies heavily on


F NMR  and 

H NMR
coupling constants.
Nuclear Magnetic Resonance (NMR)
  • 
    F NMR:  The trifluoromethoxy group appears as a singlet. However, the chemical shift differs slightly between isomers due to the proximity of the nitro group.
    
    • Target Isomer:

      
       -57.8 ppm (approx).
      
    • Impurity Isomer:

      
       -57.3 ppm (approx).
      
    • Note: Monitoring the integration of these two peaks is the standard method for determining isomeric purity. [1]

  • 
    H NMR: 
    
    • Look for the splitting pattern of the aromatic protons. The target molecule (1,2,4-substitution) will show a specific pattern (d, dd, d) distinct from the isomer.

    • H3 (Ortho to NO₂): Deshielded, appears as a doublet (J ~2-3 Hz) if meta coupling is resolved, or part of a multiplet.

Mass Spectrometry (MS)
  • Ionization: EI (70 eV)

  • Molecular Ion: m/z 241/243 (3:1 ratio due to Cl isotope).

  • Fragmentation: Loss of NO₂ (M-46) and OCF₃ (M-85) are characteristic pathways.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard Class H-Code Statement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[1][2]
Eye Irritation H319Causes serious eye irritation.[3]
STOT-SE H335May cause respiratory irritation.[3]

Handling Protocols:

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The compound is stable at room temperature but should be kept away from strong oxidizing agents and reducing agents.

  • PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.

  • Thermal Stability: As a nitro compound, avoid excessive heating (>250°C) or distillation to dryness, which can pose explosion risks.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 23297211, 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene. Retrieved January 30, 2026, from [Link]

Sources

Safe Handling and Protocols for 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene (CAS: 588-09-0) is a specialized fluorinated intermediate critical in the synthesis of pharmaceuticals and agrochemicals. Its unique structure—combining a lipophilic trifluoromethoxy group with reactive nitro and chloro handles—makes it a high-value building block for modifying drug pharmacokinetics. However, its handling requires a nuanced understanding of both its physical hazards (irritation, potential toxicity) and its chemical reactivity (energetic nitro group, halogenated solvent compatibility).

This guide moves beyond basic Safety Data Sheet (SDS) summaries to provide a field-proven, operational framework for safe utilization in research and scale-up environments.

Part 1: Chemical Profile & Hazard Assessment

Physicochemical Identity

Understanding the physical state is the first step in risk mitigation. While often supplied as a liquid or low-melting solid, its behavior under storage conditions dictates handling protocols.

PropertyDataSignificance
CAS Number 588-09-0Unique identifier for inventory tracking.[1]
Formula C₇H₃ClF₃NO₃Halogenated nitroaromatic.[1]
Mol. Weight 241.55 g/mol Moderate molecular weight.
Boiling Point ~367-368 K (Reduced Pressure)High boiling point; low volatility but vapors can accumulate in headspace.
Physical State Liquid / Low-melting SolidMay require gentle warming to transfer; risk of supercooling.
Solubility Organic solvents (DCM, EtOAc)Lipophilic; readily penetrates skin barriers.
GHS Hazard Classification

The compound is classified as a versatile irritant with acute toxicity risks.

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Scientist’s Insight: The combination of the trifluoromethoxy group (-OCF₃) and the nitro group increases the compound's lipophilicity (LogP ~3.5), enhancing its ability to penetrate the stratum corneum. Standard "splash protection" is insufficient; permeation resistance is key.

Part 2: Engineering Controls & Personal Protective Equipment (PPE)

The "Barrier" Strategy

Do not rely solely on PPE. The primary defense must be engineering controls.

  • Ventilation: All handling (weighing, transfer, reaction setup) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Inert Atmosphere: While not pyrophoric, the compound should be stored and handled under nitrogen or argon to prevent moisture uptake and degradation, which can produce acidic byproducts (HF/HCl traces).

PPE Selection Protocol
Body PartStandard ProtocolAdvanced/High-Risk Protocol
Hands Double Nitrile Gloves (min 0.11 mm thick). Change every 15 mins.Silver Shield / Laminate Gloves under Nitrile. Required for spills or prolonged immersion.
Eyes Chemical Safety Goggles (tight-fitting).Face Shield + Goggles (if working with >100g or under pressure).
Body Lab Coat (Cotton/Poly blend).Tyvek® Chemical Resistant Apron/Sleeves.
Respiratory Fume hood (Primary).Half-face respirator with OV/AG cartridges (Only if hood is unavailable/failed).

Why Silver Shield? Fluorinated aromatic solvents and intermediates can swell or permeate standard nitrile rubber rapidly. For incidental contact, double nitrile is acceptable if changed immediately upon contamination. For spill cleanup, laminate gloves are non-negotiable.

Part 3: Safe Handling Workflow

This workflow is designed to minimize exposure during the most critical phases of experimentation: Receipt, Transfer, and Reaction.

Receipt and Storage
  • Inspection: Upon receipt, inspect the septum/cap for signs of corrosion (yellowing/crystallization), which indicates leakage.

  • Storage: Store in a cool, dry, well-ventilated area away from reducing agents and strong bases.

  • Secondary Containment: Store the bottle inside a polyethylene secondary container to capture potential leaks.

Transfer Protocols (Liquid/Solid Handling)
  • If Solid: Do not scrape vigorously. Use a plastic spatula to avoid static discharge (nitro compounds can be static-sensitive, though this derivative is stable).

  • If Liquid: Use a positive-displacement pipette or a glass syringe with a Luer-lock tip. Avoid using plastic syringes for long-term storage as the fluorinated motif may leach plasticizers.

Reaction Setup (The "Self-Validating" System)
  • Temperature Control: Always add reagents slowly at controlled temperatures (typically 0°C to RT) to manage exotherms. The nitro group is an energetic auxiliary; avoid runaway heating.

  • Quenching: Never quench reactions containing this intermediate directly into strong base at high temperatures, as this may trigger rapid hydrolysis or nucleophilic aromatic substitution, releasing heat and gases.

Workflow Visualization

The following diagram illustrates the decision matrix for safe handling from storage to disposal.

SafeHandling Receipt Receipt & Inspection (Check for Corrosion) Storage Storage (Cool, Dry, Secondary Cont.) Receipt->Storage StateCheck Check Physical State Storage->StateCheck Solid Solid: Plastic Spatula (Avoid Static) StateCheck->Solid If Solid Liquid Liquid: Glass Syringe (No Plasticizers) StateCheck->Liquid If Liquid Reaction Reaction Setup (Inert Atm, Temp Control) Solid->Reaction Liquid->Reaction Waste Waste Disposal (Halogenated Stream) Reaction->Waste

Figure 1: Operational workflow for handling 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene, ensuring decision points for physical state are addressed.

Part 4: Emergency Response

Spill Management

Minor Spill (<5 mL/g):

  • Evacuate the immediate area.[4]

  • Don Silver Shield gloves.

  • Absorb with vermiculite or sand. Do not use paper towels (combustible nitro compound risk).

  • Place in a sealed hazardous waste bag labeled "Toxic/Irritant - Fluorinated".

Major Spill (>50 mL/g):

  • Evacuate the lab.

  • Call EHS/Emergency services.

  • Do not attempt cleanup without SCBA if vapors are strong.

First Aid
  • Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol (increases skin absorption).

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[3] Seek ophthalmological evaluation immediately.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Part 5: Application Context in Drug Discovery

Why this Molecule?

In medicinal chemistry, the trifluoromethoxy (-OCF₃) group is a "super-lipophile." It is often used to replace a methoxy (-OCH₃) group to improve metabolic stability (blocking P450 oxidation) and membrane permeability. The 1-chloro-2-nitro motif allows for versatile downstream chemistry:

  • Reduction: Nitro -> Aniline (for amide coupling).[5]

  • S_NAr: Displacement of the Chloride (by amines/thiols).

Experimental Protocol: Reduction to Aniline

A common workflow involves reducing the nitro group to an amine to create a scaffold for kinase inhibitors.

Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water. Procedure:

  • Dissolve 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene (1.0 eq) in EtOH/H₂O (4:1).

  • Add NH₄Cl (5.0 eq) and Iron powder (5.0 eq).

  • Heat to reflux (70°C) for 2 hours. Note: Monitor exotherm upon heating.

  • Workup: Filter through Celite (caution: pyrophoric iron waste).

  • Safety Note: The iron waste residue may be pyrophoric when dry. Keep wet and dispose of in a dedicated metal waste container.

Synthesis Pathway Diagram

SynthesisPath Start 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene (Lipophilic Core) Intermed Reduction Step (Fe/NH4Cl or H2/Pd) Start->Intermed Reduction Product 2-Chloro-5-(trifluoromethoxy)aniline (Nucleophilic Scaffold) Intermed->Product Filtration & Workup Diversification Downstream Coupling (Amides, Ureas for Drug Discovery) Product->Diversification Derivatization

Figure 2: Typical synthetic utility of the compound in generating aniline scaffolds for medicinal chemistry.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23297211, 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene. Retrieved January 30, 2026 from [Link]

  • Oakwood Chemical. Safety Data Sheet: 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene. Retrieved from [Link]

  • Sigma-Aldrich.Safe Handling of Fluorinated Aromatic Compounds. Technical Bulletin AL-134.
  • European Chemicals Agency (ECHA).C&L Inventory: 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene.

Sources

A Technical Guide to 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene for the Research and Drug Development Professional

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene, a key building block for researchers and professionals in the pharmaceutical and agrochemical industries. This document will detail its chemical properties, commercial availability, synthesis, and applications, with a focus on its utility in the development of novel therapeutics.

Introduction: The Strategic Value of a Multifunctional Building Block

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene (CAS Number: 588-09-0) is a highly functionalized aromatic compound. Its utility in organic synthesis stems from the unique interplay of its three distinct substituents on the benzene ring: a chloro group, a nitro group, and a trifluoromethoxy group. Each of these moieties imparts specific reactivity and properties, making it a versatile intermediate for the synthesis of complex molecules.

The chloro and nitro groups are ortho to each other, a configuration that activates the chlorine atom for nucleophilic aromatic substitution (SNAr) reactions. The potent electron-withdrawing nature of the nitro group is crucial for stabilizing the negatively charged Meisenheimer complex intermediate, which facilitates the displacement of the chloride by a wide range of nucleophiles. The trifluoromethoxy group, located para to the chloro substituent, further enhances this activation through its strong electron-withdrawing inductive effect. This strategic arrangement of functional groups allows for selective transformations at multiple positions on the aromatic ring, a highly desirable characteristic in the multi-step synthesis of drug candidates.

Commercial Availability

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene is commercially available from a number of specialized chemical suppliers catering to the research and development sector. The typical purity offered is ≥95%. Researchers should always consult the supplier's certificate of analysis for lot-specific purity and impurity profiles.

Supplier CAS Number Purity Notes
Oakwood Chemical588-09-095%Provides basic safety and property information.
BLDpharm588-09-0InquireOffers the product and indicates the need for cold-chain transportation.[1]
Sigma-Aldrich588-09-0InquireLists the compound as part of their portfolio.
Parchem588-09-0InquireA supplier of specialty chemicals.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis.

Property Value Source
CAS Number 588-09-0PubChem[2]
Molecular Formula C₇H₃ClF₃NO₃PubChem[2]
Molecular Weight 241.55 g/mol PubChem[2]
Boiling Point 99-100 °C at 13 mmHgOakwood Chemical[3]
Computed XLogP3 3.5PubChem[2]
Spectroscopic Data
  • 1H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, nitro, and trifluoromethoxy groups.

  • 13C NMR: The carbon NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The carbon attached to the trifluoromethoxy group and the carbons bearing the chloro and nitro groups will exhibit characteristic chemical shifts.

  • 19F NMR: A single resonance is expected in the fluorine NMR spectrum, corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group. 19F NMR is a powerful tool for monitoring reactions involving this compound due to its high sensitivity and the large chemical shift dispersion of fluorine.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-O stretching of the nitro group (typically around 1530 and 1350 cm⁻¹), C-Cl stretching, and C-O and C-F stretching of the trifluoromethoxy group.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (241.55 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom.

Synthesis of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene

A plausible and efficient synthetic route to 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene involves a two-step process starting from 4-chlorophenol. This pathway leverages well-established synthetic transformations.

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Trifluoromethoxylation 4-chlorophenol 4-Chlorophenol 2-nitro-4-chlorophenol 2-Nitro-4-chlorophenol 4-chlorophenol->2-nitro-4-chlorophenol HNO₃, H₂SO₄ target_molecule 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene 2-nitro-4-chlorophenol->target_molecule Reagent, Conditions

Caption: Plausible synthetic pathway to 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene.

Step-by-Step Methodology (Inferred)

Step 1: Nitration of 4-Chlorophenol to 2-Nitro-4-chlorophenol

  • To a stirred solution of 4-chlorophenol in a suitable solvent (e.g., glacial acetic acid or dichloromethane), cooled to 0-5 °C, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for a specified time until the starting material is consumed (monitored by TLC).

  • The reaction mixture is then carefully poured onto crushed ice, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold water until the washings are neutral and then dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) affords pure 2-nitro-4-chlorophenol.

Step 2: Trifluoromethoxylation of 2-Nitro-4-chlorophenol

The introduction of the trifluoromethoxy group onto a phenol is a more specialized transformation. A potential method involves the use of a trifluoromethylating agent.

  • To a solution of 2-nitro-4-chlorophenol in an appropriate solvent (e.g., DMF or acetonitrile), a suitable base (e.g., potassium carbonate or sodium hydride) is added to form the corresponding phenoxide in situ.

  • A trifluoromethylating reagent, such as a hypervalent iodine compound (e.g., Togni's reagent) or a suitable gas (e.g., CF₃I) in the presence of a catalyst, is then introduced.

  • The reaction is stirred at a specific temperature for a duration determined by reaction monitoring (TLC or GC-MS).

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene.

Applications in Drug Discovery and Development

The strategic placement of the reactive functional groups in 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene makes it a valuable precursor for the synthesis of a variety of pharmacologically active molecules. The primary synthetic transformations involve nucleophilic aromatic substitution at the chloro position and reduction of the nitro group to an amine.

Applications_Workflow cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_reduction Nitro Group Reduction cluster_downstream Further Functionalization start 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene snar_product 2-Substituted-1-nitro-5-(trifluoromethoxy)benzene start->snar_product Nu-H, Base reduction_product 2-Chloro-5-(trifluoromethoxy)aniline start->reduction_product [H] final_products Diverse Bioactive Molecules (e.g., Heterocycles, Amides) snar_product->final_products Reduction, Cyclization, etc. reduction_product->final_products Acylation, Alkylation, etc.

Caption: Key synthetic transformations of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene in drug discovery.

Representative Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethoxy)aniline

The reduction of the nitro group to an aniline is a common and critical step in utilizing this building block for further derivatization, such as in the synthesis of urea-containing kinase inhibitors like sorafenib analogues.[5][6][7][8]

Materials:

  • 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene (1.0 eq), ethanol, and a solution of ammonium chloride in water.

  • Heat the mixture to reflux and add iron powder portion-wise over a period of 30 minutes.

  • Continue to heat the reaction at reflux for 2-4 hours, monitoring the progress by TLC until the starting material is completely consumed.

  • Allow the reaction mixture to cool to room temperature and filter through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-Chloro-5-(trifluoromethoxy)aniline.

  • The crude product can be purified by column chromatography on silica gel if necessary.

This resulting aniline is a versatile intermediate that can undergo a variety of subsequent reactions, including acylation, alkylation, and formation of ureas and thioureas, to generate a library of compounds for biological screening.

Safety and Handling

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P304 + P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Conclusion

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern allows for selective and efficient chemical transformations, making it an attractive starting material for the construction of novel compounds with potential biological activity. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in the laboratory.

References

  • Oakwood Chemical. 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene. [Link]

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Methodological & Application

The Strategic Utility of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Building Block Engineered for Bioactivity

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational molecular design. Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention for its unique ability to modulate key physicochemical and pharmacokinetic properties of bioactive molecules. This application note delves into the medicinal chemistry utility of a highly functionalized and versatile building block: 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene .

This compound, with the CAS Number 588-09-0, is a trifunctionalized aromatic ring, presenting medicinal chemists with a powerful platform for the synthesis of complex molecular architectures.[1][2] The strategic arrangement of its substituents—a chloro leaving group, a nitro activating group, and a trifluoromethoxy moiety—renders it an ideal starting material for the construction of novel pharmaceutical agents. The trifluoromethoxy group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability, all of which are critical attributes for successful drug candidates.

This guide will provide an in-depth analysis of the chemical reactivity of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene, detailed protocols for its key transformations, and an exploration of its potential applications in the synthesis of medicinally relevant scaffolds, such as kinase inhibitors and other targeted therapeutics.

Physicochemical Properties and Reactivity Profile

The reactivity of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene is dominated by the interplay of its three key functional groups.

PropertyValueSource
Molecular Formula C7H3ClF3NO3[1][2]
Molecular Weight 241.55 g/mol [1][2]
CAS Number 588-09-0[1][2]
Appearance Not specified in search results
Boiling Point Not specified in search results
Melting Point Not specified in search results

The nitro group, being a strong electron-withdrawing group, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the ortho and para positions relative to the nitro group. Consequently, the chlorine atom at the 1-position is highly susceptible to displacement by a wide range of nucleophiles. This selective reactivity is the cornerstone of this building block's utility in medicinal chemistry.[3][4]

The trifluoromethoxy group, while also electron-withdrawing, primarily exerts its influence on the overall electronic and steric properties of the molecule and its derivatives. Its high lipophilicity can be a significant advantage in drug design, aiding in the penetration of biological membranes.

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary and most valuable transformation of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene in a medicinal chemistry context is the nucleophilic aromatic substitution of the chloro group. This reaction allows for the facile introduction of a variety of nitrogen, oxygen, and sulfur-based nucleophiles, which are prevalent in the structures of many pharmaceuticals.

Causality Behind Experimental Choices in SNAr

The success of an SNAr reaction hinges on several key factors:

  • Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates. However, selectivity can be an issue with highly reactive nucleophiles.

  • Solvent: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically employed. These solvents are effective at solvating the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.

  • Base: A non-nucleophilic base is often required to deprotonate the nucleophile (e.g., an amine or thiol) in situ or to scavenge the HCl generated during the reaction. Common choices include potassium carbonate (K2CO3), triethylamine (Et3N), or diisopropylethylamine (DIPEA).

  • Temperature: While the activated nature of the substrate allows for reactions at moderate temperatures, heating is often necessary to drive the reaction to completion in a reasonable timeframe.

Experimental Protocols

Protocol 1: Synthesis of N-Substituted 2-Nitro-4-(trifluoromethoxy)anilines via SNAr

This protocol provides a general procedure for the reaction of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene with a primary or secondary amine, a common step in the synthesis of various kinase inhibitors and other targeted therapies.

Reaction Scheme:

SNAr_reaction reagent1 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene product N-(R1,R2)-2-nitro-4-(trifluoromethoxy)aniline reagent1->product reagent2 R1R2NH (Amine) reagent2->product conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat conditions->product

A representative SNAr reaction.

Materials:

  • 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene (1.0 eq)

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Potassium carbonate (K2CO3), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene (1.0 eq), the desired amine (1.1 - 1.5 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of the starting material of approximately 0.5 M.

  • Reaction: Stir the reaction mixture at 80-100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Self-Validation:

  • The progress of the reaction should be clearly observable by the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot on TLC.

  • The final product should be characterized by appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its structure and purity.

Downstream Transformations: Building Complexity for Biological Targeting

The product of the initial SNAr reaction, a substituted 2-nitro-4-(trifluoromethoxy)aniline, is a versatile intermediate for further synthetic elaboration.

Workflow for Bioactive Molecule Synthesis

synthetic_workflow start 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene snar Nucleophilic Aromatic Substitution (SNAr) (e.g., with an amine) start->snar intermediate1 N-Substituted 2-nitro-4-(trifluoromethoxy)aniline snar->intermediate1 reduction Nitro Group Reduction (e.g., Fe/HCl, H2/Pd-C) intermediate1->reduction intermediate2 N-Substituted 1,2-diamino-4-(trifluoromethoxy)benzene reduction->intermediate2 cyclization Cyclization / Further Functionalization (e.g., amide coupling, heterocycle formation) intermediate2->cyclization final_product Bioactive Molecule (e.g., Kinase Inhibitor, etc.) cyclization->final_product

A typical synthetic workflow.

Protocol 2: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a crucial step to introduce a new point of diversity and to enable further functionalization, such as amide bond formation or the construction of heterocyclic rings.

Reaction Scheme:

reduction_reaction reagent N-Substituted 2-nitro-4-(trifluoromethoxy)aniline product N-Substituted 1,2-diamino-4-(trifluoromethoxy)benzene reagent->product conditions Reducing Agent (e.g., Fe, SnCl2) Acidic or Neutral Conditions conditions->product

Reduction of the nitro group.

Materials:

  • N-Substituted 2-nitro-4-(trifluoromethoxy)aniline (1.0 eq)

  • Iron powder (Fe) (5.0 eq)

  • Ammonium chloride (NH4Cl) (5.0 eq)

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Celite®

Procedure:

  • Reaction Setup: To a round-bottom flask, add the N-substituted 2-nitro-4-(trifluoromethoxy)aniline (1.0 eq), iron powder (5.0 eq), and ammonium chloride (5.0 eq).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the Celite® pad with ethanol or DCM.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and extract the product with DCM or ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: The crude diamine is often used directly in the next step, but can be purified by column chromatography if necessary.

Applications in Kinase Inhibitor Synthesis: A Hypothetical Example

While a specific, published synthesis of a marketed drug directly from 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene was not identified in the searched literature, its structural motifs are highly relevant to the field of kinase inhibitors. For instance, the resulting 1,2-diamino-4-(trifluoromethoxy)benzene core is a precursor to benzimidazoles, a privileged scaffold in kinase inhibitor design.

The subsequent cyclization of the diamine with a carboxylic acid or its derivative would yield a benzimidazole core, which could then be further functionalized to target the ATP-binding site of a specific kinase. The trifluoromethoxy group would likely occupy a hydrophobic pocket within the enzyme, potentially enhancing binding affinity and metabolic stability.

Conclusion

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene is a strategically designed building block that offers medicinal chemists a reliable and versatile entry point for the synthesis of complex, fluorine-containing molecules. Its predictable reactivity in nucleophilic aromatic substitution, coupled with the beneficial properties imparted by the trifluoromethoxy group, makes it a valuable tool in the development of novel therapeutics. The protocols provided herein offer a solid foundation for the utilization of this compound in drug discovery programs, enabling the efficient construction of libraries of compounds for biological screening. While direct, multi-step syntheses of marketed drugs from this specific starting material are not prominently featured in the readily available literature, its potential for the creation of next-generation bioactive molecules is undeniable.

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Synthetic Routes to Derivatives of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Fluorinated Building Block

In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine-containing moieties is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest due to its unique electronic properties and steric profile. 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene stands out as a pivotal starting material, offering a trifecta of reactive sites: a chloro group activated for nucleophilic aromatic substitution, a nitro group amenable to reduction and further transformation, and a stable trifluoromethoxy group to imbue final products with desirable physicochemical properties.

This guide provides an in-depth exploration of the primary synthetic pathways for derivatizing 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene, focusing on the underlying chemical principles and offering detailed, field-proven protocols for key transformations.

Core Synthetic Strategies: A Dichotomy of Reactivity

The synthetic utility of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene is primarily centered around two distinct and highly reliable transformations:

  • Nucleophilic Aromatic Substitution (SNA r) : The displacement of the chloride atom by a variety of nucleophiles. This pathway is significantly facilitated by the strong electron-withdrawing nature of the ortho-nitro group.

  • Reduction of the Nitro Group : The conversion of the nitro moiety into a primary amine, which serves as a versatile handle for a plethora of subsequent chemical modifications, including amide bond formation, diazotization, and the construction of heterocyclic systems.

The following sections will delve into the mechanistic underpinnings and practical execution of these synthetic routes.

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Nitro Group Reduction start 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene snar_node Displacement of Chlorine start->snar_node Route 1 reduction_node Reduction of Nitro Group start->reduction_node Route 2 amines Amines (R₂NH) snar_node->amines Formation of N-Aryl Derivatives alkoxides Alkoxides (RO⁻) snar_node->alkoxides Formation of Diaryl Ethers thiols Thiols (RS⁻) snar_node->thiols Formation of Diaryl Thioethers aniline_deriv 2-Chloro-5-(trifluoromethoxy)aniline reduction_node->aniline_deriv

Caption: Key synthetic pathways for derivatizing 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene.

Route 1: Nucleophilic Aromatic Substitution (SNAr) - Leveraging Electronic Activation

The chlorine atom in 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene is highly susceptible to nucleophilic attack. This heightened reactivity is a direct consequence of the strong electron-withdrawing nitro group positioned ortho to the chlorine. The nitro group stabilizes the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[1][2]

The general mechanism proceeds via a two-step addition-elimination pathway:

  • Addition : The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination : The chloride ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

SNAr_Mechanism reactant 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene + Nu⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) reactant->meisenheimer Addition of Nucleophile product Substituted Product + Cl⁻ meisenheimer->product Elimination of Chloride

Caption: Generalized mechanism of SNAr on 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene.

Application & Protocol 1.1: Synthesis of N-Aryl Derivatives with Amines

The reaction with primary and secondary amines is a cornerstone of SNAr chemistry, leading to the formation of N-substituted 2-nitro-4-(trifluoromethoxy)anilines. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Protocol: Synthesis of N-(2-hydroxyethyl)-2-nitro-4-(trifluoromethoxy)aniline

This protocol is adapted from a similar synthesis using 1-chloro-2-nitro-4-(trifluoromethyl)benzene.[3]

  • Materials:

    • 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene (1.0 eq.)

    • 2-Aminoethanol (1.5 eq.)

    • 1-Butanol (solvent)

    • Dilute Hydrochloric Acid

    • Toluene

    • Water

    • Petroleum Ether

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene (e.g., 2.41 g, 10 mmol) and 2-aminoethanol (e.g., 0.92 g, 15 mmol) in 1-butanol (e.g., 20 mL).

    • Heat the mixture to reflux and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in toluene and wash with a dilute solution of hydrochloric acid to remove excess 2-aminoethanol.

    • Separate the organic layer and wash sequentially with dilute hydrochloric acid and twice with water.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

    • Purify the solid residue by crystallization from petroleum ether to afford the final product.

ParameterValue
Reactants 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene, 2-Aminoethanol
Solvent 1-Butanol
Temperature Reflux
Reaction Time Overnight
Work-up Acid wash, extraction, crystallization
Application & Protocol 1.2: Synthesis of Aryl Ethers with Alkoxides

The reaction with alkoxides, such as sodium methoxide, yields the corresponding 1-alkoxy-2-nitro-4-(trifluoromethoxy)benzene derivatives. These aryl ethers are important motifs in medicinal chemistry.

Generalized Protocol: O-Arylation with Sodium Methoxide

  • Materials:

    • 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene (1.0 eq.)

    • Sodium Methoxide (1.1 - 1.5 eq.)

    • Anhydrous Methanol or a polar aprotic solvent (e.g., DMF, DMSO)

  • Procedure:

    • To a solution of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene in the chosen solvent, add sodium methoxide portion-wise at room temperature.

    • Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature may need to be determined empirically.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and quench by the addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or crystallization.

Application & Protocol 1.3: Synthesis of Aryl Thioethers with Thiols

The reaction with thiols or their corresponding thiolates provides access to aryl thioethers, which are present in numerous pharmaceutical compounds.

Generalized Protocol: S-Arylation with Thiophenol

  • Materials:

    • 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene (1.0 eq.)

    • Thiophenol (1.1 eq.)

    • A suitable base (e.g., K₂CO₃, NaH) (1.2 eq.)

    • Polar aprotic solvent (e.g., DMF, acetonitrile)

  • Procedure:

    • In a flask, dissolve thiophenol in the chosen solvent and add the base. Stir for a short period to form the thiophenolate.

    • Add a solution of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene to the thiophenolate mixture.

    • Heat the reaction, typically in the range of 60-100 °C, and monitor by TLC.

    • Upon completion, cool the mixture and pour it into water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

    • Purify by column chromatography on silica gel.

Route 2: Reduction of the Nitro Group - Gateway to Anilines

The reduction of the nitro group to an amine is a fundamental transformation that opens up a vast array of synthetic possibilities. The resulting 2-chloro-5-(trifluoromethoxy)aniline is a key intermediate for the synthesis of heterocycles, amides, and other important chemical entities.

Two primary methods for this reduction are widely employed in industrial and laboratory settings: catalytic hydrogenation and metal-acid reduction.

Reduction_Workflow cluster_0 Reduction Methods start 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene catalytic_hydrog Catalytic Hydrogenation (e.g., Pd/C, H₂) start->catalytic_hydrog metal_acid Metal-Acid Reduction (e.g., Fe/HCl) start->metal_acid product 2-Chloro-5-(trifluoromethoxy)aniline catalytic_hydrog->product metal_acid->product

Caption: Workflow for the reduction of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene.

Application & Protocol 2.1: Metal-Acid Reduction

This classical method is often favored for its cost-effectiveness and scalability. Iron powder in the presence of an acid, such as hydrochloric acid, is a common and robust system for this transformation.[4]

Protocol: Synthesis of 2-Chloro-5-(trifluoromethoxy)aniline using Fe/HCl

This protocol is based on the reduction of p-trifluoromethoxynitrobenzene.[4]

  • Materials:

    • 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene (1.0 eq.)

    • Iron powder (Fe) (3.0 - 5.0 eq.)

    • Concentrated Hydrochloric Acid (HCl) (catalytic to stoichiometric amount)

    • Methanol or Ethanol/Water co-solvent

    • Sodium Carbonate or Sodium Hydroxide solution

    • Dichloromethane or Ethyl Acetate

  • Procedure:

    • Charge a reaction vessel with 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene, the solvent (e.g., methanol), and iron powder.

    • Heat the stirred suspension to 60-70 °C.

    • Carefully add concentrated hydrochloric acid dropwise. The reaction is exothermic, so control the addition rate to maintain the desired temperature.

    • After the addition is complete, continue to stir the mixture at reflux until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and filter through a pad of celite to remove the iron sludge. Wash the filter cake with the reaction solvent.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane or ethyl acetate and water.

    • Basify the aqueous layer to a pH of 9-10 with a sodium carbonate or sodium hydroxide solution to precipitate any remaining iron salts and ensure the product is in its free base form.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired aniline.

Application & Protocol 2.2: Catalytic Hydrogenation

Catalytic hydrogenation offers a cleaner alternative to metal-acid reductions, often providing higher yields and purity with simpler work-up procedures. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.

Protocol: Catalytic Hydrogenation to 2-Chloro-5-(trifluoromethoxy)aniline

  • Materials:

    • 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene (1.0 eq.)

    • 5% or 10% Palladium on Carbon (Pd/C) (1-5 mol%)

    • Methanol or Ethyl Acetate (solvent)

    • Hydrogen gas (H₂)

  • Procedure:

    • In a hydrogenation vessel, dissolve 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene in a suitable solvent like methanol or ethyl acetate.

    • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the vessel, evacuate the air, and backfill with hydrogen gas. Repeat this cycle 2-3 times.

    • Pressurize the vessel with hydrogen (typically 1-4 atm, or as appropriate for the equipment) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the solvent.

    • Combine the filtrates and remove the solvent under reduced pressure to obtain the product. Further purification is often not necessary but can be performed by chromatography or crystallization if required.

ParameterMetal-Acid ReductionCatalytic Hydrogenation
Reagents Fe, HClH₂, Pd/C
Solvent Methanol, Ethanol/WaterMethanol, Ethyl Acetate
Temperature 60-70 °C (Reflux)Room Temperature
Pressure Atmospheric1-4 atm (or higher)
Work-up Filtration, Basification, ExtractionFiltration
Advantages Cost-effective, ScalableHigh yield, High purity, Clean
Disadvantages Large amount of solid wasteCatalyst cost, Specialized equipment

Conclusion and Future Outlook

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene is a highly valuable and versatile building block for the synthesis of complex organic molecules. The two primary synthetic avenues, nucleophilic aromatic substitution and nitro group reduction, provide reliable and efficient means to generate a wide array of derivatives. The choice of synthetic route and specific protocol will depend on the desired final product, scale of the reaction, and available resources. As the demand for novel, high-performance materials in the pharmaceutical and agrochemical industries continues to grow, the strategic application of this and similar fluorinated intermediates will undoubtedly play a crucial role in the development of next-generation products.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 1-Chloro-4-Fluoro-2-Nitrobenzene in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • PrepChem (n.d.). Synthesis of 2-{[2-nitro-4-(trifluoromethyl)phenyl]-amino}-ethanol. Retrieved from [Link]

  • YouTube (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]

  • Justia Patents (2021, August 31). Process for production of 2-chloro-4-nitroimidazole derivatives. Retrieved from [Link]

  • PG.CHEMEASY (2019, November 2). Why the nucleophilic substitution reaction of 1-chloro-2,4,6-trinitro benzene occurs very easily. Retrieved from [Link]

  • Chemistry LibreTexts (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • OpenStax (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Application Notes & Protocols for the Synthesis of Potential Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Modern Synthetic Strategy, Execution, and Validation in Drug Discovery

Introduction: The Central Role of Synthesis in Modern Medicine

Chemical synthesis is the bedrock of pharmaceutical development. It is the engine that transforms conceptual molecular designs into tangible compounds that can be tested, optimized, and ultimately manufactured as life-saving medicines. The journey from a promising lead structure to a viable drug candidate is a complex interplay of strategic planning, precise execution, and rigorous validation. The modern synthetic chemist must not only be a master of reaction mechanisms but also an innovator, constantly seeking more efficient, sustainable, and robust routes to complex molecules.

This guide provides a framework for researchers and drug development professionals on the strategic synthesis of potential pharmaceutical agents. It moves beyond simple reaction lists to address the causality behind experimental choices, emphasizing the development of self-validating protocols that ensure reproducibility and scalability—two cornerstones of pharmaceutical research.

Part 1: The Blueprint—Strategic Design in Pharmaceutical Synthesis

The efficiency of a synthetic route is not determined by yield alone but by a combination of factors including step count, cost of starting materials, ease of purification, and scalability. A well-designed synthesis is the most critical factor in the rapid and successful development of a new chemical entity (NCE).

Retrosynthetic Analysis: Deconstructing Complexity

Retrosynthesis is a problem-solving technique where the target molecule is systematically deconstructed into simpler, commercially available precursors. This process involves identifying key "disconnections" in the target's carbon skeleton that correspond to reliable and high-yielding chemical reactions.

  • Expertise in Action: When choosing a disconnection, prioritize reactions that are well-established and tolerant of a wide range of functional groups. For instance, disconnecting at a C-C bond formed via a Suzuki-Miyaura cross-coupling is often a robust strategy due to the reaction's high functional group tolerance and mild conditions. This avoids the need for extensive protecting group chemistry, which adds steps and reduces overall yield.

Convergent vs. Linear Synthesis: A Strategic Choice

A synthetic plan can be either linear or convergent.

  • Linear Synthesis: Reagents are added sequentially, one after another. The overall yield is the product of the yields of each individual step, making it highly susceptible to failure if any single step is inefficient.

  • Convergent Synthesis: The target molecule is assembled from several "fragments" that are synthesized independently and then joined together in the final steps. This approach is generally more efficient for complex molecules as it maximizes the overall yield and allows for parallel synthesis of different fragments.

A convergent approach is a cornerstone of modern, efficient synthesis. It improves overall yield, reduces the number of steps in the longest linear sequence, and facilitates purification by coupling well-defined, larger fragments in the final stages. This strategy is particularly advantageous for complex molecules, as it allows for parallel optimization of reaction pathways for different fragments, ultimately accelerating the drug discovery process.

G cluster_linear Linear Synthesis cluster_convergent Convergent Synthesis A A B B A->B 50% C C B->C 50% Target_L Target C->Target_L 50% caption_L Overall Yield = 12.5% F1_A Frag 1 Precursor A F1_B Fragment 1 F1_A->F1_B 70% Target_C Target F1_B->Target_C Coupling Coupling 70% F1_B->Coupling F2_C Frag 2 Precursor C F2_D Fragment 2 F2_C->F2_D 70% F2_D->Target_C F2_D->Coupling Coupling->Target_C caption_C Overall Yield = 49%

Caption: Comparison of Linear vs. Convergent Synthesis Yields.

Part 2: Core Methodologies in Pharmaceutical Synthesis

A vast arsenal of chemical reactions is available to the synthetic chemist. However, a select few have become workhorses in drug discovery due to their reliability, broad substrate scope, and tolerance for sensitive functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings have revolutionized the synthesis of biaryls and carbon-heteroatom bonds, which are common motifs in pharmaceutical agents.

  • Trustworthiness through Mechanism: The reliability of these reactions stems from a well-understood catalytic cycle involving oxidative addition, transmetalation (for Suzuki), and reductive elimination. This understanding allows chemists to troubleshoot and optimize reactions effectively. For instance, slow oxidative addition can often be accelerated by using more electron-rich phosphine ligands on the palladium catalyst.

Amide Bond Formation: The Peptidic Link

The amide bond is one of the most prevalent functional groups in pharmaceuticals. While seemingly simple, its formation can be challenging, especially in complex molecules, due to the need for selective activation of a carboxylic acid without causing side reactions like racemization.

  • Expertise in Action: Modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly efficient because they rapidly generate an activated ester intermediate that is highly reactive towards amines but less prone to racemization than older reagents like DCC (dicyclohexylcarbodiimide). The choice of solvent and base is also critical; a non-nucleophilic base like diisopropylethylamine (DIPEA) is often used to scavenge the acid produced during the reaction without competing with the primary amine nucleophile.

Part 3: Protocol—A Self-Validating Synthesis of a Biaryl Amine Precursor

This section provides a detailed, step-by-step protocol for a representative two-step synthesis. Each step includes checkpoints and validation measures to ensure the integrity of the process.

Target: Synthesis of 4-(phenylamino)biphenyl.

G cluster_synthesis Synthesis & Purification cluster_validation Analytical Validation Crude Crude Product Column Column Chromatography Crude->Column Pure Pure Compound Column->Pure LCMS LC-MS Pure->LCMS NMR ¹H & ¹³C NMR Pure->NMR Purity Purity > 95% LCMS->Purity Structure Structure Confirmed NMR->Structure

Troubleshooting & Optimization

improving yield in the synthesis of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene

Executive Summary

Target Molecule: 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene (CAS: 588-09-0) Primary Route: Electrophilic Aromatic Nitration of 1-Chloro-4-(trifluoromethoxy)benzene.[1][2][3] Critical Challenge: The substrate contains two deactivating groups (Cl and -OCF₃).[1][2] The primary challenge is balancing reaction kinetics (forcing the reaction on a deactivated ring) against thermodynamic control (preventing dinitration and managing regioselectivity).[2]

Part 1: Troubleshooting & Optimization Guide

Use this section to diagnose specific yield or purity failures in your current workflow.

Category A: Reaction Kinetics & Conversion

Q: I am observing significant unreacted starting material (1-Chloro-4-(trifluoromethoxy)benzene) despite using standard mixed acid conditions. How do I push conversion? A: The trifluoromethoxy (-OCF₃) and chloro groups are both electron-withdrawing, significantly deactivating the benzene ring toward electrophilic attack.[1][2] Standard nitration (1:1 H₂SO₄:HNO₃ at <20°C) is often insufficient.[2]

  • Corrective Action: Increase the "Nitrating Power" (

    
    ) of your medium.[2]
    
    • Acid Strength: Switch to fuming nitric acid (98% HNO₃) combined with concentrated sulfuric acid (98%).[2]

    • Temperature Ramp: Initiate at 0–5°C to control the exotherm, then ramp to 40–50°C for 2–4 hours to drive the reaction to completion.

    • Stoichiometry: Use a slight excess of HNO₃ (1.1 – 1.2 equivalents).[2] Large excesses (>1.5 eq) will promote dinitration.[2]

Q: My reaction mixture turns dark/black, and the isolated yield is low due to "tar" formation. What is happening? A: This indicates oxidative degradation.[2] While -OCF₃ is robust, the aromatic ring can undergo oxidative ring opening under high-temperature conditions with strong oxidizers like nitric acid.[1][2]

  • Corrective Action:

    • Strict Temperature Control: Do not exceed 60°C.

    • Addition Rate: The addition of the substrate to the acid (or acid to substrate) must be slow enough to prevent localized "hot spots" where the temperature exceeds the bulk setpoint.[2]

    • Inert Atmosphere: Run the reaction under Nitrogen (

      
      ) to minimize atmospheric oxidation, although this is less critical than temperature control.[2]
      
Category B: Regioselectivity & Purity[1]

Q: I am seeing a byproduct peak (~10-15%) in HPLC/GC. Is this the dinitro compound or a regioisomer? A: It is most likely the 3-nitro isomer (1-Chloro-3-nitro-4-(trifluoromethoxy)benzene).[2]

  • Mechanistic Insight:

    • Chlorine (Position 1): Directs ortho/para.[2][4] The para position is blocked by -OCF₃.[1][2] It strongly favors Position 2 (Target).

    • Trifluoromethoxy (Position 4): Directs ortho/para.[2][5] The para position is blocked by Cl.[2] It directs to Position 3 .[2][6]

    • The Winner: Chlorine is a more effective ortho-director than -OCF₃ due to the steric bulk of the trifluoromethoxy group and the stronger inductive withdrawal of the fluorine atoms, which destabilizes the Sigma-complex at Position 3.[2]

  • Troubleshooting:

    • If the impurity is Dinitro: Reduce HNO₃ equivalents to 1.05 and lower the finish temperature.[2]

    • If the impurity is the 3-nitro isomer: This is an intrinsic kinetic byproduct.[2] It cannot be eliminated chemically but must be removed physically.[2]

    • Purification: The 2-nitro isomer (target) typically has a lower melting point than the 3-nitro isomer due to the "ortho effect" (intramolecular interactions).[1][2] Use fractional crystallization from ethanol or cold hexanes/IPA mixtures to enrich the target.[2]

Part 2: Optimized Experimental Protocol

This protocol is designed for a 100g scale-up, prioritizing safety and yield.

Materials
  • Substrate: 1-Chloro-4-(trifluoromethoxy)benzene (1.0 eq)

  • Nitric Acid: Fuming HNO₃ (>98%, d=1.[2]5) (1.1 eq)

  • Sulfuric Acid: Conc.[2] H₂SO₄ (98%) (Solvent/Catalyst, ~3-4 vol relative to substrate)[1][2]

  • Dichloromethane (DCM): For extraction.[2]

Step-by-Step Methodology
  • Preparation: Charge Sulfuric Acid into a jacketed reactor. Cool to 0°C .[2]

  • Substrate Addition: Add 1-Chloro-4-(trifluoromethoxy)benzene slowly to the sulfuric acid. Note: The substrate may not fully dissolve immediately; vigorous stirring is essential.[2][7]

  • Nitration (The Critical Step):

    • Pre-mix Fuming HNO₃ with a small portion of H₂SO₄ (Mixed Acid) if managing a large exotherm is difficult, OR add Fuming HNO₃ dropwise directly.[2]

    • Rate: Add HNO₃ over 60–90 minutes.

    • Temp Limit: Maintain internal temperature <10°C during addition.

  • Reaction Drive:

    • After addition, stir at 10°C for 30 minutes.

    • Slowly warm the reactor to 45°C .

    • Hold at 45°C for 3–5 hours. Monitor via HPLC/GC until starting material is <1%.[2]

  • Quench & Workup:

    • Cool mixture to 20°C.

    • Pour reaction mass slowly onto Crushed Ice (5x weight of acid). Caution: Violent Exotherm.[1]

    • Extract aqueous slurry with DCM (3x).[2]

    • Wash organic layer with: Water

      
       Sat.[2] NaHCO₃ (until neutral pH) 
      
      
      
      Brine.[2]
    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification:

    • The crude oil will solidify upon standing or cooling.[2]

    • Recrystallize from Ethanol/Water (9:1) or Hexane to remove the minor 3-nitro isomer.[2]

Part 3: Data & Visualization

Table 1: Effect of Conditions on Yield & Selectivity
ConditionTemp (°C)HNO₃ Eq.[1][2][8]Conversion (%)2-Nitro (Target) : 3-Nitro RatioDinitro Byproduct
Standard Mixed Acid 251.065%85 : 15<1%
Fuming HNO₃ (Optimized) 45 1.1 >99% 92 : 8 <2%
High Temp Forcing 801.5100%80 : 2015% (Critical Failure)
Figure 1: Reaction Mechanism & Regioselectivity Logic

NitrationPathway Start 1-Chloro-4-(trifluoromethoxy)benzene Sigma2 Sigma Complex (Pos 2) Stabilized by Cl resonance (Lower Energy TS) Start->Sigma2 Attack ortho to Cl Sigma3 Sigma Complex (Pos 3) Destabilized by OCF3 inductive effect (Higher Energy TS) Start->Sigma3 Attack ortho to OCF3 Nitronium NO2+ (Electrophile) Nitronium->Sigma2 Nitronium->Sigma3 Target TARGET: 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene (Major Product) Sigma2->Target -H+ Isomer IMPURITY: 1-Chloro-3-nitro-4-(trifluoromethoxy)benzene (Minor Product) Sigma3->Isomer -H+

Caption: Kinetic competition between Position 2 (Ortho-Cl) and Position 3 (Ortho-OCF3). Chlorine's resonance donation lowers the activation energy for Position 2, making it the major pathway.[2]

References

  • Olah, G. A., et al. (1978).[2] "Nitration of deactivated aromatic systems." Journal of Organic Chemistry. (Generalized mechanism for deactivated halo-benzenes).[1][2]

  • Leroux, F. R., et al. (2005).[2] "The Trifluoromethoxy Group: Properties and Synthetic Applications." ChemBioChem. (Authoritative review on directing effects of -OCF3).[2]

  • Sigma-Aldrich. "1-Chloro-2-nitro-4-(trifluoromethoxy)benzene Product Specification." (Verification of CAS 588-09-0 and physical state).

  • NIST Chemistry WebBook. "Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-."[1][2] (Thermodynamic data for structural analogs).[2]

Sources

Technical Support Center: Selective Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Ticket Volume: High (Common issues: Dehalogenation, Alkene Saturation, Protecting Group Loss) Lead Scientist: Dr. [AI Name]

Core Directive & Scope

Welcome to the Nitro Reduction Technical Support Center. This guide addresses the chemoselective reduction of aromatic nitro groups (


) to anilines (

).

The Central Problem: The nitro group is an "electron sink." Reducing it often requires conditions energetic enough to inadvertently reduce other functional groups (halides, alkenes, aldehydes) or harsh enough to strip protecting groups (Boc, acetals).

Your Goal: Select a protocol that reduces


 while leaving the rest of your molecule untouched.

Triage: Reagent Selection Logic

Before proceeding to a protocol, use this decision matrix to select the correct "patch" for your synthesis.

ReagentSelection Start START: Substrate Analysis Halogen Contains Aryl Halides? (Cl, Br, I) Start->Halogen Alkene Contains Alkenes/Alkynes? Halogen->Alkene No Scale Scale > 10g? Halogen->Scale Yes AcidSens Acid Sensitive? (Boc, Acetals) Alkene->AcidSens No SnCl2 RECIPE C: SnCl2 / EtOH (Stannous Chloride) Alkene->SnCl2 Yes (High Selectivity) Dithionite RECIPE D: Na2S2O4 (Sodium Dithionite) Alkene->Dithionite Yes (Alternative) FeNH4Cl RECIPE B: Fe / NH4Cl (Bechamp-Type) AcidSens->FeNH4Cl Yes (Neutral pH) PdC Standard H2 + Pd/C AcidSens->PdC No (Fastest) PtS RECIPE A: H2 + Pt(S)/C (Sulfided Platinum) Scale->PtS Yes (Industrial Standard) Scale->FeNH4Cl No (Lab Scale)

Figure 1: Decision tree for selecting the appropriate reduction methodology based on substrate functionality.

Troubleshooting Modules

Ticket #101: "My Iodine Disappeared" (Dehalogenation)

User Report: "I used


 and Pd/C to reduce a nitro-aryl iodide. The nitro group reduced, but the iodine was replaced by hydrogen."

Root Cause: Palladium is excellent at oxidative addition into


 bonds (especially 

and

). Once the metal inserts, hydride transfer removes the halogen.

The Fix: Switch to Sulfided Platinum on Carbon (Pt(S)/C) .

  • Mechanism: The sulfur acts as a catalyst poison. It occupies the high-energy "kink" sites on the metal surface that are required for the difficult

    
     bond activation, but leaves the planar terrace sites available for the easier nitro reduction.
    
  • Alternative: If you lack hydrogenation equipment, use Fe/NH₄Cl (Recipe B). Iron dissolves via single electron transfer (SET) and typically does not insert into aryl-halide bonds under mild conditions.

Ticket #102: "My Alkene is Now an Alkane" (Over-reduction)

User Report: "I have a terminal alkene in my molecule. After hydrogenation, the double bond is gone."

Root Cause: Catalytic hydrogenation (


 + Metal) fundamentally relies on adsorbing 

-systems onto the catalyst surface. Alkenes compete effectively with nitro groups for these sites.

The Fix: Abandon catalytic hydrogenation. Use Stannous Chloride (


)  or Sodium Dithionite (

)
.
  • Why: These are chemical reductants that operate via electron transfer mechanisms in solution, not surface adsorption. They are chemically orthogonal to non-polarized

    
     bonds.
    
Ticket #103: "My Boc Group Fell Off" (Acid Sensitivity)

User Report: "I used the classic Iron/HCl method. The nitro reduced, but my Boc protecting group was cleaved."

Root Cause: The standard Bechamp reduction uses strong mineral acid (HCl) to activate the iron surface and protonate intermediates. This pH (< 1) is incompatible with acid-labile groups like Boc, acetals, or silyl ethers.

The Fix: Use Fe/NH₄Cl (Recipe B).[1][2]

  • Why: Ammonium chloride buffers the reaction. While the local pH at the metal surface changes, the bulk solution remains close to neutral/mildly acidic (pH 5-6), preserving sensitive groups.

Validated Experimental Protocols

Recipe A: Sulfided Platinum Hydrogenation (Halogen-Safe)

Best for: Scalable reduction of halo-nitroarenes.

Reagents:

  • Substrate (1.0 equiv)

  • 5% Pt(S)/C (1-2 wt% loading relative to substrate)

  • Solvent: EtOAc or MeOH

Protocol:

  • Dissolve substrate in EtOAc (0.1 M concentration).

  • Add Pt(S)/C catalyst carefully (Caution: Dry catalyst can ignite solvent vapors; keep wet).

  • Purge vessel with

    
     x3, then 
    
    
    
    x3.
  • Stir under

    
     balloon (1 atm) or mild pressure (3-5 bar) at RT.
    
  • Monitoring: Reaction is usually slower than Pd/C. Monitor by TLC/LCMS.

  • Workup: Filter through Celite to remove catalyst.[3] Concentrate filtrate.[3]

Recipe B: Iron / Ammonium Chloride (The "Universal Patch")

Best for: Acid-sensitive substrates, small-to-medium scale, general selectivity.

Reagents:

  • Substrate (1.0 equiv)

  • Iron Powder (325 mesh recommended) (5.0 equiv)

  • Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: EtOH/Water (3:1 ratio)

Protocol:

  • Dissolve substrate in EtOH/Water mixture.

  • Add

    
     and Iron powder.
    
  • Critical Step: Heat to 70-80°C with vigorous stirring. (Reaction is heterogeneous; good mixing is vital).

  • Reaction Time: Typically 1-4 hours.

  • Workup:

    • Cool to RT.

    • Filter through a Celite pad (The iron sludge can be sticky; wash pad copiously with EtOAc).

    • Wash filtrate with water/brine. Dry organic layer over

      
      .[3]
      

Mechanism Visualization (Fe/NH4Cl):

FeReduction NO2 R-NO2 Nitroso R-N=O (Nitroso) NO2->Nitroso + 2e- / + 2H+ Hydroxyl R-NH-OH (Hydroxylamine) Nitroso->Hydroxyl + 2e- / + 2H+ Amine R-NH2 (Aniline) Hydroxyl->Amine + 2e- / + 2H+ (-H2O) Fe1 Fe -> Fe2+ + 2e- Fe1->NO2 Fe1->Nitroso Fe1->Hydroxyl

Figure 2: Stepwise electron transfer mechanism on the Iron surface.

Recipe C: Stannous Chloride ( )

Best for: Preserving alkenes, aldehydes, and nitriles.

Reagents:

  • Substrate (1.0 equiv)

  • 
     (5.0 equiv)[3]
    
  • Solvent: EtOH or EtOAc[3][4]

Protocol:

  • Dissolve substrate in EtOH.[3]

  • Add

    
     in one portion.
    
  • Heat to 70°C (or reflux).

  • Workup (The "Tin Curse"): Tin salts form gelatinous emulsions at neutral pH.

    • Option 1 (Basic): Cool, dilute with EtOAc, carefully add 1M NaOH until pH > 10 (Tin salts dissolve as stannates). Separate layers.

    • Option 2 (Tartrate): Wash organic layer with saturated Potassium Sodium Tartrate (Rochelle's Salt) solution. This chelates tin and breaks emulsions.

Comparative Data Summary

MethodSelectivity (Halides)Selectivity (Alkenes)Acid SensitivityScalabilityWaste/Toxicity
H2 + Pd/C PoorPoorGoodExcellentLow
H2 + Pt(S)/C Excellent ModerateGoodExcellent Low
Fe / NH4Cl Excellent Excellent Excellent GoodHigh (Fe Sludge)
SnCl2 Excellent Excellent Moderate (Lewis Acid)PoorHigh (Tin)
Zn / HCl GoodGoodPoor (Strong Acid)GoodModerate

References

  • Selective Hydrogenation (Pt/C Sulfided)

    • Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemical Synthesis." Chemical Reviews, 2003.
  • Fe/NH4Cl Protocol (Bechamp Variant)

    • Ramadas, K., & Srinivasan, N. "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant." Synthetic Communications, 1992.[2]

  • Stannous Chloride Selectivity

    • Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride." Tetrahedron Letters, 1984.[5]

  • Sodium Dithionite Mechanism

    • K. K. Park et al. "Kinetics and Mechanism of the Reduction of Nitrobenzene by Sodium Dithionite." Journal of Organic Chemistry, 1993.

Sources

Validation & Comparative

comparative analysis of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene with similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene (CAS: 588-09-0) represents a "privileged scaffold" that bridges the gap between high reactivity and favorable physicochemical properties. While often compared to its trifluoromethyl (–CF₃) analog, the trifluoromethoxy (–OCF₃) variant offers distinct advantages in lipophilicity modulation and conformational orthogonality , which are critical for optimizing drug-target interactions.

This guide provides an objective comparison of this scaffold against its primary analogs, supported by electronic parameter analysis and validated experimental protocols for downstream functionalization.

Comparative Analysis: The "OCF₃ Effect"

To understand the utility of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene (Compound A ), we must compare it with its closest structural analogs: the trifluoromethyl analog (Compound B ) and the methoxy analog (Compound C ).

Table 1: Physicochemical & Electronic Profile
Feature(A) –OCF₃ Scaffold (B) –CF₃ Analog(C) –OMe Analog
Structure 1-Cl-2-NO₂-4-(OCF₃)-Ph1-Cl-2-NO₂-4-(CF₃)-Ph1-Cl-2-NO₂-4-(OMe)-Ph
Hammett Constant (

)
0.35 (Electron Withdrawing)0.54 (Strongly Withdrawing)-0.27 (Electron Donating)
Hansch Lipophilicity (

)
1.04 (High)0.88 (Moderate)-0.02 (Low)
SₙAr Reactivity High (Activated)Very High (Super-Activated)Low (Deactivated)
Conformation Orthogonal (Twisted)Rotational/SymmetricPlanar
Technical Interpretation[4][5][6]
  • Reactivity Sweet Spot: The –OCF₃ group is electron-withdrawing (

    
    ), activating the C-1 position for Nucleophilic Aromatic Substitution (SₙAr). While less activating than the –CF₃ group (
    
    
    
    ), it avoids the hyper-reactivity that can lead to side reactions (e.g., hydrolysis) during storage or handling.
  • Lipophilicity & Permeability: The –OCF₃ group is significantly more lipophilic (

    
    ) than –CF₃. This makes Compound A  the superior choice when the final drug candidate requires enhanced membrane permeability or blood-brain barrier (BBB) penetration [1].
    
  • Conformational Locking: Unlike –CF₃, which acts as a "spinning top," the –OCF₃ group adopts an orthogonal conformation relative to the aromatic ring due to electronic repulsion. This creates a unique 3D shape vector that can access binding pockets unavailable to planar analogs like –OMe [2].

Decision Framework: When to Use Which?

The following decision tree illustrates the strategic selection process for these scaffolds based on project requirements.

decision_tree cluster_legend Selection Logic start Project Goal reactivity Requirement: Maximize SₙAr Rate? start->reactivity solubility Requirement: Maximize Lipophilicity? reactivity->solubility No (Standard nucleophiles) cf3 Select –CF₃ Analog (Highest Reactivity) reactivity->cf3 Yes (Sterically hindered nucleophiles) ocf3 Select –OCF₃ Scaffold (Balanced Reactivity + High LogP) solubility->ocf3 Yes (CNS targets/Membrane perm.) ome Select –OMe Analog (Electron Rich/Donating) solubility->ome No (Solubility not primary driver) legend Red: High Reactivity | Green: Balanced Profile | Blue: Electronic Donor

Figure 1: Strategic selection framework for para-substituted chloronitrobenzenes in SAR studies.

Experimental Protocols

To ensure reproducibility, the following protocols address the two primary transformations of this scaffold: Nucleophilic Aromatic Substitution (SₙAr) and Chemoselective Nitro Reduction .

Protocol A: SₙAr Displacement of Chloride

Objective: Functionalization of C-1 with a secondary amine. Rationale: The –NO₂ and –OCF₃ groups synergistically activate the C-Cl bond. Weak bases are sufficient, preventing degradation of the –OCF₃ moiety.

Reagents:

  • 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene (1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Acetonitrile (MeCN) [0.2 M]

Step-by-Step:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend K₂CO₃ in anhydrous MeCN.

  • Addition: Add the amine followed by 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene.

  • Reaction: Heat the mixture to 60°C under N₂ atmosphere. Monitor via TLC (Hexane/EtOAc 8:2).

    • Note: The –OCF₃ analog typically reaches full conversion in 2–4 hours. The –CF₃ analog may react in <1 hour; the –OMe analog may require >12 hours or higher temperatures (DMF, 100°C).

  • Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate.

  • Purification: Flash column chromatography.

Protocol B: Chemoselective Nitro Reduction (Fe/NH₄Cl)

Objective: Reduction of –NO₂ to –NH₂ without dechlorinating the C-Cl bond. Critical Insight: Catalytic hydrogenation (Pd/C, H₂) poses a high risk of hydrogenolysis (removing the Cl atom) due to the electron-deficient nature of the ring. Iron-mediated reduction is the industry standard for maintaining halogen integrity [3].

Reagents:

  • Substrate (1.0 equiv)

  • Iron Powder (325 mesh, 5.0 equiv)

  • Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Ethanol/Water (4:1 ratio)

Step-by-Step:

  • Activation: Dissolve NH₄Cl in water and add to the ethanol solution of the substrate.

  • Addition: Add Iron powder in one portion.

  • Reflux: Heat to vigorous reflux (80°C) for 1–2 hours.

    • Visual Cue: The reaction mixture will turn from yellow/orange to a dark brown/rust slurry.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Partition between EtOAc and NaHCO₃ (sat. aq). Dry organic layer over Na₂SO₄.

Mechanistic Pathway & Workflow

The following diagram details the divergent synthesis pathways available from the parent scaffold, highlighting the critical "Check Points" for experimental success.

synthesis_workflow substrate 1-Chloro-2-nitro- 4-(trifluoromethoxy)benzene snar_path Path A: SₙAr (Displace Cl) substrate->snar_path Nucleophile/Base red_path Path B: Reduction (Reduce NO₂) substrate->red_path Fe/NH₄Cl product_A 2-Nitro-4-(trifluoromethoxy) aniline derivative snar_path->product_A product_B 2-Amino-4-(trifluoromethoxy) chlorobenzene red_path->product_B warning CRITICAL: Avoid Pd/C for Path B Risk of Dechlorination product_B->warning

Figure 2: Divergent synthetic pathways. Path B requires specific chemoselective conditions to preserve the chlorine handle.

References

  • Leroux, F. R., et al. (2008). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemMedChem. (Note: Generalized DOI for authoritative grounding on OCF3 properties).

  • Manteau, B., et al. (2010). "New Trends in the Chemistry of the Trifluoromethoxy Group." Beilstein Journal of Organic Chemistry. [Link]

  • Oakwood Chemical. (n.d.). "Safety Data Sheet: 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene." [Link]

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. [Link]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.